N-Biotin-N-bis(PEG4-acid)
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Overview
Description
N-Biotin-N-bis(PEG4-acid): is a polyethylene glycol-based linker molecule that is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its biotin moiety and two carboxylic acid groups, which allow it to form stable amide bonds with amine-containing biomolecules. The biotin moiety facilitates the conjugation of proteins and biotin labeling, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Biotin-N-bis(PEG4-acid) typically involves the conjugation of biotin with polyethylene glycol (PEG) chains terminated with carboxylic acid groups. The reaction is carried out under mild conditions using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). The reaction proceeds through the formation of an activated ester intermediate, which then reacts with the amine group of biotin to form the desired product .
Industrial Production Methods: Industrial production of N-Biotin-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The product is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: N-Biotin-N-bis(PEG4-acid) primarily undergoes amide coupling reactions due to the presence of carboxylic acid groups. These reactions involve the formation of stable amide bonds with amine-containing biomolecules. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions:
Coupling Reagents: EDC, NHS, HATU, and dicyclohexylcarbodiimide (DCC).
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).
Conditions: Mild temperatures (room temperature to 40°C) and neutral to slightly basic pH (pH 7-8)
Major Products: The major products formed from the reactions of N-Biotin-N-bis(PEG4-acid) are biotinylated biomolecules, which are used in various biochemical assays and research applications .
Scientific Research Applications
N-Biotin-N-bis(PEG4-acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker molecule in the synthesis of PROTACs, which are small molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system
Biology: Employed in protein labeling and purification techniques, as well as in the study of protein-protein interactions
Medicine: Utilized in the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders
Industry: Applied in the production of biotinylated reagents and diagnostic tools
Mechanism of Action
The mechanism of action of N-Biotin-N-bis(PEG4-acid) involves its role as a linker molecule in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
N-Biotin-N-bis(PEG4-acid) is unique due to its biotin moiety and polyethylene glycol (PEG) chains, which provide excellent water solubility and biocompatibility. Similar compounds include:
N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt: A PEG derivative with similar properties and applications.
Biotin-PEG4-azide: Used for click chemistry reactions with alkyne-containing molecules.
N-Biotin-N-bis(PEG4-amine): Contains amine groups instead of carboxylic acid groups, used for different coupling reactions.
These compounds share similar applications but differ in their functional groups and specific uses in research and industry .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H57N3O14S/c36-28(4-2-1-3-27-31-26(25-50-27)33-32(41)34-31)35(7-11-44-15-19-48-23-21-46-17-13-42-9-5-29(37)38)8-12-45-16-20-49-24-22-47-18-14-43-10-6-30(39)40/h26-27,31H,1-25H2,(H,37,38)(H,39,40)(H2,33,34,41)/t26-,27-,31-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBACTYCVXZZFPD-MMXANPLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H57N3O14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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